molecular formula C21H32O3 B13747534 11-Beta-hydroxypregnenolone

11-Beta-hydroxypregnenolone

Cat. No.: B13747534
M. Wt: 332.5 g/mol
InChI Key: MWFVCWVMFCXVJV-USCZNDJGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Beta-hydroxypregnenolone can be synthesized through the hydroxylation of pregnenolone. This process involves the use of specific enzymes, such as cytochrome P450 enzymes, which catalyze the hydroxylation reaction . The reaction conditions typically include the presence of cofactors and optimal pH and temperature settings to ensure efficient conversion.

Industrial Production Methods: Industrial production of this compound often involves biotransformation processes using microbial or enzymatic systems. These methods leverage the natural enzymatic pathways to produce the compound in large quantities . The use of recombinant microorganisms expressing the necessary enzymes is a common approach in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 11-Beta-hydroxypregnenolone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated and reduced derivatives of this compound, which have distinct biological activities and potential therapeutic applications .

Scientific Research Applications

11-Beta-hydroxypregnenolone has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxylation at the 11-beta position, which imparts distinct biological activities and metabolic pathways compared to other similar compounds . Its role in the biosynthesis of corticosteroids and its potential therapeutic applications make it a compound of significant interest in scientific research and pharmaceutical development.

Properties

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

1-[(3S,8S,9S,10R,11S,13S,14S,17S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h4,14-19,23-24H,5-11H2,1-3H3/t14-,15-,16+,17-,18-,19+,20-,21+/m0/s1

InChI Key

MWFVCWVMFCXVJV-USCZNDJGSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)O)C

Canonical SMILES

CC(=O)C1CCC2C1(CC(C3C2CC=C4C3(CCC(C4)O)C)O)C

Origin of Product

United States

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